1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₄F₃NO₂. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring that contains a carboxylic acid functional group. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and material science.
This compound can be synthesized from commercially available precursors, including 4-trifluoromethylbenzaldehyde and piperidine. It is often produced in laboratory settings for research purposes and may also be available from chemical suppliers for industrial use.
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is classified as an aromatic carboxylic acid and belongs to the broader category of piperidine derivatives. Its trifluoromethyl substitution enhances its lipophilicity and metabolic stability, making it a subject of interest in pharmaceutical research.
The synthesis of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid typically involves several steps:
The molecular structure of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid involves its interactions with biological targets:
Research into its mechanism often involves assays to evaluate its effects on enzyme activity or cellular responses, providing insights into its pharmacological potential.
Characterization techniques such as Infrared (IR) spectroscopy and NMR provide detailed information about functional groups and molecular environment.
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid has several scientific uses:
The synthesis of 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid and related derivatives follows a multi-step strategy centered on piperidine ring functionalization. A key approach involves the initial preparation of appropriately substituted piperidine carboxylic acid intermediates, typically protected as N-Boc derivatives. As demonstrated in the synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, piperidine-4-carboxylic acid serves as a fundamental building block. The synthetic sequence begins with converting N-Boc protected piperidine-4-carboxylic acid (1a) to β-keto esters (2a) using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) mediated by coupling agents like EDC·HCl and catalytic DMAP, followed by methanolysis [6]. This β-keto ester intermediate is subsequently transformed into β-enamino diketones (3a) through reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA), providing a versatile handle for further cyclization reactions to construct complex heterocyclic systems incorporating the piperidine scaffold [6]. For the specific introduction of the 4-(trifluoromethyl)phenyl group at the piperidine nitrogen, nucleophilic displacement or palladium-catalyzed coupling reactions are employed using activated aryl halides like 1-chloro-4-(trifluoromethyl)benzene. Alternatively, reductive amination strategies using 4-(trifluoromethyl)benzaldehyde followed by oxidation can yield the target compound [2] [3].
Table 1: Key Intermediates in Piperidine Ring Functionalization
Intermediate | Structure | Key Transformation | Role in Synthesis |
---|---|---|---|
N-Boc-piperidine-4-carboxylic acid (1a) | Boc-N-(CH2)2CHCO2H | Starting material | Core scaffold precursor |
β-Keto ester (2a) | Boc-N-piperidinyl-CH2-C(O)CH2CO2CH3 | Meldrum's acid adduct methanolysis | Introduces β-dicarbonyl functionality |
β-Enamino diketone (3a) | Boc-N-piperidinyl-CH=C(NMe2)C(O)CH2CO2CH3 | Reaction with DMF-DMA | Provides electrophilic site for cyclization |
Incorporating the electron-deficient 4-(trifluoromethyl)phenyl group onto the piperidine nitrogen presents unique challenges due to the steric and electronic properties of the trifluoromethyl moiety. Catalytic methods offer efficient solutions. Friedel-Crafts acylation represents one viable route, where piperidine-4-carbonyl chloride reacts with benzene derivatives bearing trifluoromethyl groups under Lewis acid catalysis (e.g., AlCl3) to yield ketone intermediates like 1-[4-(trifluoromethyl)benzoyl]piperidine-4-carboxylic acid (CAS 856215-36-6) [4]. Subsequent reduction steps (e.g., Clemmensen or Wolff-Kishner reduction) can then furnish the N-arylpiperidine structure. More direct approaches leverage transition-metal catalysis. Palladium-catalyzed Buchwald-Hartwig amination using catalysts such as Pd2(dba)3/XPhos with strong bases (e.g., NaOtBu) enables the coupling of piperidine-4-carboxylic acid derivatives (often as protected amines or esters) with aryl halides like 1-bromo-4-(trifluoromethyl)benzene or the corresponding chlorides [4] [8]. Copper-catalyzed Ullmann-type coupling offers an alternative, particularly effective with aryl iodides, utilizing ligands like phenanthroline or diamines and copper(I) iodide in polar aprotic solvents such as DMSO at elevated temperatures [8]. These catalytic methods provide superior regioselectivity and functional group tolerance compared to traditional nucleophilic aromatic substitution, which is often inefficient with electron-deficient aryl halides like 1-chloro-4-(trifluoromethyl)benzene.
The choice of solvent and reagents critically impacts the yield and regioselectivity of reactions involved in synthesizing and derivatizing 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid, particularly esterification and heterocycle formation. Studies on synthesizing pyrazole derivatives from β-enamino diketones analogous to intermediate 3a revealed dramatic solvent effects. Reactions conducted in polar protic solvents like ethanol (EtOH) exhibit high regioselectivity (up to 99.5%) and yield (78%) for the desired 5-(piperidinyl)pyrazole isomer (5a) when reacting with phenylhydrazine. In contrast, polar aprotic solvents like acetonitrile (ACN) afforded the same isomer as the major product but with lower regioselectivity (95.2%) and a significant proportion (4.8%) of the regioisomer (6a). Non-polar solvents like carbon tetrachloride (CCl4) delivered the poorest results, with low conversion, reduced regioselectivity (67.9% vs 13.8% regioisomer), and significant residual starting material [6]. These findings underscore the importance of solvent polarity and protic character in controlling reaction pathways. For esterification steps, reagents like EDC·HCl combined with DMAP in dichloromethane (DCM) are effective for activating the carboxylic acid of N-Boc piperidine derivatives to form activated esters for subsequent coupling or cyclization. The use of DMF·DMA as a reagent for enamine formation is optimal in excess, often neat or in toluene under reflux, ensuring complete conversion of the β-keto ester to the β-enamino diketone precursor crucial for building fused or substituted heterocyclic systems based on the piperidine scaffold [4] [6].
Table 2: Solvent Effects on Pyrazole Formation Regioselectivity
Solvent Type | Example | Reaction Time (h) | Ratio 5a:6a | Yield 5a (%) | Key Observation |
---|---|---|---|---|---|
Polar Protic | Ethanol (EtOH) | 18 | 99.5 : 0.5 | 78 | Highest regioselectivity and yield |
Polar Aprotic | Acetonitrile (ACN) | 18 | 95.2 : 4.8 | 75 | Moderate regioselectivity |
Non-Polar | Carbon Tetrachloride (CCl4) | 18 | 67.9 : 13.8* | 54 | Poor conversion and regioselectivity |
*18.3% intermediate 4a also remained.
While 1-(4-trifluoromethylphenyl)piperidine-4-carboxylic acid itself is not chiral, controlling stereochemistry at specific positions on the piperidine ring (e.g., C3) is essential for synthesizing bioactive analogues or chiral building blocks. Classical resolution of racemic mixtures using chiral acids (e.g., dibenzoyl tartaric acid) remains applicable but is less efficient. Modern catalytic asymmetric synthesis strategies offer more direct routes to enantiopure piperidine carboxylic acids. Dynamic Kinetic Resolution (DKR) represents a powerful strategy. Recent advances employ chiral palladium catalysts ligated with diphosphine ligands (e.g., (R)-MeOBIPHEP). These catalysts leverage the dynamic interconversion of diastereomeric aminomethyl cyclopalladated complexes to achieve high stereoselectivity in cyclization reactions forming complex azapolycycles from racemic precursors. Notably, an adaptive DKR strategy has been developed where the absolute configuration of contiguous stereocenters in the product can be controlled simply by changing the ring size of the annulation product, using the same chiral catalyst [5] [8]. This approach is particularly valuable for constructing enantiopure pyrrolizidine or indolizidine scaffolds related to natural products like martinellic acid. For introducing chirality at C3 of the piperidine ring, asymmetric hydrogenation of enol ester precursors derived from pyridine-3-carboxylic acid using chiral ruthenium or rhodium catalysts (e.g., DuPhos, BINAP complexes) provides efficient access to either (R)- or (S)-piperidine-3-carboxylic acid derivatives in high enantiomeric excess (ee >95%) [6] [8]. These chiral synthons are then elaborated into substituted piperidines like the target compound. Enzymatic desymmetrization or kinetic resolution using lipases or esterases also shows promise for generating chiral intermediates from prochiral or racemic precursors bearing the 4-(trifluoromethyl)phenyl group on nitrogen [8]. The Huang group's work on dynamic amine sorting further exemplifies sophisticated strategies for achieving multi-selective construction of unsymmetrical chiral diamines, principles applicable to complex piperidine synthesis [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: